N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, substituted with various functional groups including an ethylphenyl group, a methoxyphenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Substitution with Ethylphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with ethylphenyl and methoxyphenyl halides in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfonamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiophene ring and various functional groups suggests it may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural features contribute to desirable electronic properties, making it useful in the production of electronic devices.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxamide: Lacks the methyl group on the sulfamoyl moiety.
N-(3-ethylphenyl)-3-[(4-hydroxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: Contains a hydroxy group instead of a methoxy group.
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(ethyl)sulfamoyl]thiophene-2-carboxamide: Contains an ethyl group instead of a methyl group on the sulfamoyl moiety.
Uniqueness
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-15-6-5-7-16(14-15)22-21(24)20-19(12-13-28-20)29(25,26)23(2)17-8-10-18(27-3)11-9-17/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVBOGCWJWPNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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